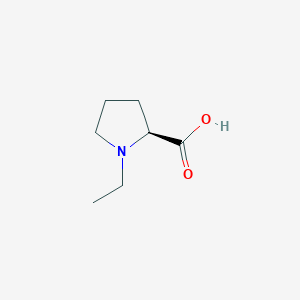

1-ethyl-L-Proline

描述

Significance of L-Proline and its Derivatives in Modern Chemical Research

L-proline, a naturally occurring secondary amino acid, and its derivatives have become indispensable tools in modern chemical research. ontosight.aiorganic-chemistry.org Their rigid cyclic structure imparts unique conformational constraints, making them valuable as chiral building blocks, ligands, and organocatalysts. organic-chemistry.orgwikipedia.org L-proline itself is often referred to as the "simplest enzyme" because it can catalyze a variety of chemical reactions with high stereoselectivity. illinois.edulibretexts.org This has spurred extensive research into modifying the proline scaffold to fine-tune its catalytic activity and expand its applications. organic-chemistry.orgnii.ac.jp

Derivatives of L-proline are of significant interest in medicinal chemistry, biochemistry, and pharmacology due to their potential therapeutic applications. ontosight.aiontosight.ai By modifying the structure of L-proline, researchers can design compounds with enhanced biological activity, stability, and specificity. ontosight.ai These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. ontosight.aimdpi.com They are also crucial in peptide synthesis, where their incorporation can introduce specific functionalities and alter the properties of peptides. ontosight.aichemimpex.com

The versatility of L-proline and its derivatives extends to their use as organocatalysts in a multitude of organic transformations. mdpi.comresearchgate.net These reactions include aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. mdpi.comtcichemicals.comeurekaselect.com The development of proline-based organocatalysts has been a major focus in the field of asymmetric synthesis, providing an alternative to traditional metal-based catalysts. illinois.edunih.gov

The Role of Chirality in L-Proline and its N-Ethyl Analogs in Asymmetric Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. L-proline, with its inherent chirality, serves as an excellent chiral catalyst, influencing the stereochemical outcome of a reaction. wikipedia.org The rigid pyrrolidine (B122466) ring of L-proline and its derivatives plays a crucial role in transferring chiral information during a chemical transformation. organic-chemistry.org

The secondary amine and the carboxylic acid functional groups in L-proline allow it to act as a bifunctional catalyst. researchgate.neteurekaselect.com In many reactions, the amine group forms an enamine or iminium ion intermediate, while the carboxylic acid group can participate in hydrogen bonding to orient the substrates, leading to high enantioselectivity. wikipedia.orgnih.gov

N-alkylation of L-proline, such as in the case of 1-ethyl-L-proline, can modify the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.gov The introduction of an ethyl group on the nitrogen atom can alter the catalyst's solubility and its interaction with substrates. While L-proline itself is an effective catalyst for many reactions, its N-substituted derivatives, including N-ethyl analogs, have been developed to expand the scope and improve the efficiency of organocatalyzed reactions. nii.ac.jpmdpi.com The specific stereochemistry of these N-ethyl analogs, derived from the parent L-proline, is critical for achieving the desired asymmetric induction. chemimpex.com

Historical Context of Proline-Catalyzed Reactions and the Development of N-Substituted Proline Organocatalysts

The field of proline organocatalysis has a rich history, with seminal discoveries laying the groundwork for its current prominence. wikipedia.org One of the earliest examples of a proline-catalyzed reaction is the intramolecular aldol reaction reported in the 1970s by Hajos and Parrish at Hoffmann-La Roche and by Eder, Sauer, and Wiechert at Schering AG. tcichemicals.comwikipedia.orgacs.org This reaction, which produced a key intermediate for steroid synthesis with high enantiomeric excess, demonstrated the potential of L-proline as a chiral catalyst. wikipedia.orgacs.org

Despite these early breakthroughs, the field of organocatalysis remained relatively dormant for several decades. It was not until the early 2000s that interest in proline catalysis was reignited, largely due to the work of Benjamin List, Carlos F. Barbas III, and David W. C. MacMillan. illinois.edutcichemicals.com List and Barbas demonstrated the first intermolecular proline-catalyzed aldol reaction, while MacMillan developed a new class of chiral amine catalysts for the Diels-Alder reaction. tcichemicals.comwikipedia.org These discoveries sparked a renaissance in organocatalysis, leading to the development of a vast array of new catalysts and reactions. illinois.edu

Following the resurgence of interest in proline catalysis, researchers began to explore the effects of modifying the proline scaffold to improve its catalytic performance. This led to the development of numerous N-substituted proline derivatives as organocatalysts. nii.ac.jpmdpi.com By altering the substituent on the nitrogen atom, chemists could fine-tune the catalyst's properties, such as its steric bulk, electronic nature, and solubility, to optimize its performance in specific reactions. nih.gov The development of these N-substituted proline organocatalysts has significantly broadened the scope of organocatalysis, enabling a wider range of asymmetric transformations with high efficiency and enantioselectivity. nii.ac.jpnih.gov

Scope and Objectives of Research on this compound within Contemporary Organic Synthesis and Medicinal Chemistry

Research on this compound and other N-alkylated proline derivatives is driven by the continuous need for new and improved catalysts and building blocks in organic synthesis and medicinal chemistry. ontosight.aiorganic-chemistry.org The objectives of this research are multifaceted and aim to address key challenges in these fields.

In organic synthesis, the primary goals include:

Developing more efficient and selective catalysts: Researchers are constantly seeking to design catalysts that can achieve high yields and enantioselectivities in a wide range of reactions. nih.gov The study of this compound contributes to understanding how N-substitution affects the catalytic properties of proline. nih.gov

Expanding the scope of organocatalysis: A key objective is to develop catalysts that can promote new types of asymmetric transformations that are not possible with existing catalysts. nih.gov

Creating more sustainable and environmentally friendly processes: Organocatalysts like this compound are often more environmentally benign than their metal-based counterparts, as they are typically non-toxic, readily available, and can be used in smaller quantities. mdpi.comresearchgate.net

In medicinal chemistry, the research on this compound and its analogs is focused on:

Designing novel therapeutic agents: L-proline derivatives are valuable scaffolds for the development of new drugs with potential applications in treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.aiontosight.aiontosight.ai

Improving the pharmacokinetic properties of drugs: The incorporation of modified amino acids like this compound into peptide-based drugs can enhance their stability, bioavailability, and efficacy. ontosight.aichemimpex.com

Synthesizing complex natural products: Many biologically active natural products contain proline or its derivatives. The development of efficient synthetic methods using catalysts like this compound is crucial for accessing these complex molecules. nih.gov

The synthesis of this compound itself is an area of interest, with various synthetic routes being explored. chemicalbook.com The availability of this compound allows for its use in peptide synthesis and as a reagent in various chemical transformations. sigmaaldrich.comcalpaclab.com

Interactive Data Table of Research Focus on this compound

| Research Area | Key Objectives | Relevant Applications |

| Organic Synthesis | Development of efficient and selective organocatalysts. | Asymmetric aldol reactions, Mannich reactions, Michael additions. |

| Expansion of the scope of asymmetric transformations. | Synthesis of complex chiral molecules. | |

| Creation of sustainable and green chemical processes. | Reduction of metal waste in catalysis. | |

| Medicinal Chemistry | Design of novel drug candidates. | Anticancer, anti-inflammatory, and antiviral agents. |

| Improvement of drug delivery and efficacy. | Enhanced stability and bioavailability of peptide drugs. | |

| Synthesis of biologically active natural products. | Access to complex molecular architectures. |

Synthesis of L-Proline Ethyl Ester as a Precursor

L-proline ethyl ester is a common and critical intermediate for the indirect synthesis of this compound. It is typically prepared as its hydrochloride salt, which is more stable and easier to handle than the free ester. sciencemadness.orgmdma.ch

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Ethyl L Proline in Organic Transformations

Enamine Catalysis Mediated by N-Alkyl Proline Derivatives

N-alkyl proline derivatives, including 1-ethyl-L-proline, are pivotal in organocatalysis, primarily through the enamine-based activation of carbonyl compounds. uni-regensburg.de This mode of catalysis involves the reaction of a chiral secondary amine, such as an N-alkyl proline derivative, with an enolizable ketone or aldehyde to form a nucleophilic enamine intermediate. uni-regensburg.dewikipedia.org This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. uni-regensburg.de The effectiveness of this catalytic cycle has positioned N-alkyl proline derivatives as valuable tools in asymmetric synthesis.

Formation and Reactivity of Enamine Intermediates

The formation of the enamine intermediate is a critical and often rate-determining step in the catalytic cycle. nih.gov It begins with the nucleophilic attack of the secondary amine of the N-alkyl proline derivative on the carbonyl carbon of a ketone or aldehyde. masterorganicchemistry.com This is followed by dehydration to form an iminium ion, which then deprotonates at the α-carbon to yield the enamine. masterorganicchemistry.comrsc.org The nitrogen atom of the enamine is a powerful π-donor, which significantly increases the nucleophilicity of the α-carbon, making it reactive towards a variety of electrophiles. masterorganicchemistry.com

The structure of the N-alkyl proline derivative can influence the formation and stability of the enamine. For instance, in some cases, the enamine can exist in equilibrium with oxazolidinone species, which can be considered "off-cycle" or parasitic equilibria. beilstein-journals.orgacs.org The solvent also plays a crucial role; for example, in the condensation of L-proline with propanal in DMSO, the enamine species is in equilibrium with diastereomeric oxazolidinone species. beilstein-journals.org The reactivity of the enamine intermediate is demonstrated in its ability to participate in various carbon-carbon bond-forming reactions, including alkylations and conjugate additions. masterorganicchemistry.com

Stereochemical Control in Enamine-Based Reactions

A key advantage of using chiral N-alkyl proline derivatives like this compound is the ability to induce stereoselectivity in the reaction. The chiral environment provided by the catalyst directs the approach of the electrophile to a specific face of the enamine, leading to the preferential formation of one enantiomer of the product. illinois.edu

The stereochemical outcome is often rationalized by the Houk-List model, which proposes a highly organized, chair-like transition state involving a hydrogen bond between the carboxylic acid group of proline (or a derivative) and the electrophile. rsc.orgnih.gov This hydrogen bonding framework is crucial for high stereoselectivity. wpmucdn.com The steric bulk of the substituents on both the proline catalyst and the substrates also plays a significant role in dictating the facial selectivity of the attack. illinois.edulibretexts.org For example, in the proline-catalyzed Mannich reaction, the enamine attacks the si-face of the (E)-aldimine, leading to the syn product, as the re-face is sterically hindered. illinois.edu

Iminium Catalysis and its Contribution to Reaction Mechanisms

In addition to enamine catalysis, N-alkyl proline derivatives can also operate through an iminium catalysis pathway. wpmucdn.comlibretexts.org This mode of activation involves the reaction of the secondary amine catalyst with α,β-unsaturated aldehydes or ketones. The resulting iminium ion is a highly reactive electrophilic species that is susceptible to nucleophilic attack. nih.gov This strategy is particularly effective for Friedel-Crafts alkylations and other conjugate addition reactions. nih.gov

The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more electrophilic. unl.pt This activation allows for reactions with weak nucleophiles. The stereoselectivity in iminium-catalyzed reactions is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the other face. unl.pt

Specific Reaction Classes Catalyzed by this compound or its Derivatives

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organocatalysis, and N-alkyl proline derivatives have been explored as catalysts. mdpi.com While L-proline itself is a highly effective catalyst for direct asymmetric aldol reactions, its N-alkylated counterparts have also been investigated. nih.govsciengine.com The generally accepted mechanism involves the formation of an enamine from the ketone donor and the proline catalyst, which then attacks the aldehyde acceptor. nih.govlibretexts.org

The stereoselectivity is governed by a Zimmerman-Traxler-like transition state, where a hydrogen bond between the catalyst's carboxylic acid and the aldehyde is key for stereoinduction. nih.govwikipedia.org However, simple N-alkyl-prolinamides have sometimes been found to be less effective, providing products with low enantioselectivities, although their efficacy can be improved by the addition of an acid co-catalyst. mdpi.comresearchgate.net The steric and electronic properties of the N-substituent can have a profound effect on both the catalyst's activity and the stereoselectivity of the reaction. mdpi.com

Table 1: Performance of Proline and its Derivatives in Asymmetric Aldol Reactions

| Catalyst | Reaction | Solvent | Yield (%) | ee (%) | Reference |

| L-Proline | Acetone + 4-Nitrobenzaldehyde | DMSO/Acetone | High | >99 | nih.gov |

| N-Aryl-L-prolinamides | 4-Nitrobenzaldehyde + Acetone | Not specified | High | Low | mdpi.com |

| N-Alkylamides | 4-Cyanobenzaldehyde + Acetone | Not specified | Moderate | Moderate | mdpi.com |

| N-Mesityl-prolineamide | 4-Cyanobenzaldehyde + Chloroacetone | Not specified | Low | Good | mdpi.comresearchgate.net |

This table is for illustrative purposes and specific values can vary based on detailed experimental conditions.

Michael Additions and Related Conjugate Additions

N-alkyl proline derivatives are also effective catalysts for asymmetric Michael additions, a type of conjugate addition. uni-regensburg.de The reaction typically involves the addition of a nucleophile, often a ketone or aldehyde activated as an enamine, to an α,β-unsaturated compound like a nitroolefin or an enone. acs.orgarkat-usa.org

The catalytic cycle is similar to that of the aldol reaction, with the enamine intermediate attacking the Michael acceptor. uni-regensburg.de The stereochemical outcome is again controlled by the chiral catalyst, which directs the approach of the enamine to the electrophile. acs.org Proline-derived bifunctional secondary amine organocatalysts have been synthesized and shown to provide high yields and high stereoselectivity in Michael additions conducted in water. acs.org The use of ionic liquids as a solvent has also been explored for L-proline catalyzed Michael additions, showing good yields but sometimes with little to no stereoselectivity. arkat-usa.orgresearchgate.net

Table 2: L-Proline Catalyzed Michael Addition in an Ionic Liquid

| Nucleophile | Enone | Yield (%) |

| Acetylacetone | Methyl vinyl ketone | 88 |

| Diethyl malonate | Methyl vinyl ketone | 92 |

| Nitromethane | Benzylideneacetone | 85 |

| Acetylacetone | Chalcone | 81 |

| Cyclohexanone | Cyclohex-2-ene-1-one | 45 |

Data sourced from a study using [bmim]PF6 as the ionic liquid and 5 mol% of L-proline. researchgate.net Stereoselectivity was reported to be low.

Mannich Reactions and their Diastereoselectivity

This compound, a derivative of the versatile organocatalyst L-proline, has been investigated for its role in catalyzing Mannich reactions. These reactions are fundamental carbon-carbon bond-forming processes that unite an aldehyde, an amine, and a carbonyl compound. The stereochemical outcome, particularly the diastereoselectivity, is a critical aspect of these transformations.

In proline-catalyzed Mannich reactions, the mechanism generally proceeds through the formation of an enamine from the ketone and proline, and an imine from the aldehyde and amine. libretexts.org The subsequent reaction between the enamine and the imine establishes the new stereocenters. libretexts.org The diastereoselectivity of the reaction is often influenced by the geometry of the enamine and the facial selectivity of its attack on the imine. For L-proline and its derivatives, the formation of a syn-diastereomer is often favored. libretexts.org This preference is attributed to the attack of the si-face of the (E)-enamine on the (E)-aldimine. libretexts.orgru.nl Steric hindrance between the substituent on the imine (e.g., a p-methoxyphenyl group) and the pyrrolidine (B122466) ring of the catalyst can block the re-face attack, leading to high syn-selectivity. libretexts.org

The diastereoselectivity in these reactions can be significantly influenced by the structure of the reactants and the reaction conditions. For instance, the bulkiness of the substituents on the aldehyde donor can affect the diastereomeric ratio. researchgate.net In some cases, the use of proline derivatives with different ring structures or substituents can even reverse the diastereoselectivity, leading to the formation of anti-products. libretexts.org For example, while (S)-proline typically yields syn-products, (R)-3-pyrrolidinecarboxylic acid can catalyze the formation of anti-Mannich products. libretexts.org

The reaction solvent also plays a crucial role. Polar aprotic solvents like DMF and NMP have been found to be effective in promoting high yields and selectivities in some L-proline catalyzed Mannich reactions. ru.nl The presence of water can also influence the stereochemical outcome, potentially by facilitating proton transfer in the transition state. ru.nl

Table 1: Diastereoselectivity in Proline-Catalyzed Mannich Reactions

| Catalyst | Reactants | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| L-proline | p-nitrobenzaldehyde, acetone, p-anisidine | DMF | - | 94% | ru.nl |

| L-proline | Aliphatic aldehydes, p-anisidine, acceptor aldehyde | DMF/NMP | up to >19:1 | up to >99% | ru.nl |

| L-proline | Protected dihydroxyacetone, imine | Formamide/TFE | up to 91:9 | up to 99% | ru.nl |

| Serine | 39, p-anisidine, p-nitrobenzaldehyde | DMSO | 6:1 | 94% | ru.nl |

| (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes, α-imino ethyl glyoxylate | - | anti-selective | - | libretexts.org |

This table is interactive. Click on the headers to sort the data.

Knoevenagel Condensations

This compound and its parent compound, L-proline, have demonstrated catalytic activity in Knoevenagel condensations. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, to form a new carbon-carbon double bond. rsc.orgsci-hub.se L-proline, being a bifunctional catalyst with both acidic (carboxylic acid) and basic (secondary amine) moieties, can facilitate this transformation efficiently. biomedres.us

The proposed mechanism for L-proline catalyzed Knoevenagel condensation often involves the formation of an iminium intermediate by the reaction of the amine catalyst with the carbonyl compound. researchgate.net This activation of the carbonyl group increases its electrophilicity, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. researchgate.net Alternatively, a base-catalyzed mechanism where the amine deprotonates the active methylene compound is also possible. rsc.org

L-proline has been successfully employed as a catalyst for the synthesis of various substituted alkenes, including coumarins, via Knoevenagel condensation. biomedres.usnih.govtandfonline.com The reactions are often carried out under mild conditions and can be performed in environmentally benign solvents like ethanol (B145695) or even in solvent-free systems. tandfonline.comresearchgate.net The use of L-proline as a catalyst offers advantages such as low cost, high yields, and simple work-up procedures. tandfonline.com

For instance, the synthesis of coumarin-3-carboxylic esters has been achieved through the L-proline mediated condensation of salicylaldehyde (B1680747) derivatives with malonic acid esters. biomedres.us Similarly, L-proline has been used to catalyze the synthesis of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates from indole-3-carboxyaldehydes and ethyl cyanoacetate. tandfonline.com

Table 2: L-Proline Catalyzed Knoevenagel Condensations

| Carbonyl Compound | Active Methylene Compound | Solvent | Catalyst Loading | Yield | Reference |

| Salicylaldehydes | Ethyl acetoacetate | [emim]BF4 | 40 mol% | 81-95% | nih.gov |

| Indole-3-carboxyaldehydes | Ethyl cyanoacetate | Ethanol | - | High | tandfonline.com |

| Salicylaldehyde derivatives | Malonic acid esters | Ethanol | 10 mol% | 54-94% | biomedres.us |

| Substituted 2-hydroxybenzaldehydes | Reactive methylene compounds | Solvent-free | 10 mol% | 84-98% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Synthesis of Heterocyclic Compounds (e.g., Pyrans, Thiopyrans, Coumarins, Tetrahydropyridines)

This compound and L-proline have proven to be effective catalysts in multicomponent reactions (MCRs) for the synthesis of a variety of heterocyclic compounds. These reactions allow for the construction of complex molecular architectures in a single synthetic operation, often with high atom economy and efficiency.

Pyrans and Thiopyrans: L-proline has been utilized as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. researchgate.netebi.ac.uk For example, the MCR of aromatic aldehydes, malononitrile, and active methylene compounds like dimedone or thiophen-3(2H)-one in the presence of L-proline affords highly substituted tetrahydrobenzo[b]pyrans and thieno[3,2-c]thiopyrans, respectively. researchgate.netneu.edu These reactions can proceed with high stereospecificity and yield. researchgate.net

Coumarins: The synthesis of coumarins, an important class of heterocyclic compounds with diverse biological activities, can be achieved via L-proline catalyzed reactions. tsijournals.com One common route is the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-keto ester. tsijournals.com L-proline has been shown to be an efficient catalyst for this reaction, providing good to excellent yields under mild conditions. tsijournals.com Another approach is through Knoevenagel condensation of salicylaldehydes with active methylene compounds, also effectively catalyzed by L-proline. biomedres.usnih.govresearchgate.net

Tetrahydropyridines: L-proline has been employed as a catalyst for the one-pot, four-component synthesis of functionalized dihydro-1H-indeno[1,2-b]pyridines. This reaction brings together an aromatic aldehyde, ethyl acetoacetate, 1,3-indandione, and ammonium (B1175870) acetate (B1210297) in water under reflux conditions to produce the desired heterocyclic products in very good yields. ias.ac.in

Table 3: L-Proline Catalyzed Synthesis of Heterocyclic Compounds

| Heterocycle | Reaction Type | Reactants | Catalyst | Yield | Reference |

| Pyrans | Multicomponent Reaction | Aromatic aldehydes, malononitrile, active methylenes | L-proline | Good | researchgate.net |

| Thiopyrans | Multicomponent Reaction | Aromatic aldehydes, malononitrile, active methylenes | L-proline | Good | researchgate.net |

| Coumarins | Pechmann Reaction | Phenols, ethyl acetoacetate | L-proline | Good to Excellent | tsijournals.com |

| Coumarins | Knoevenagel Condensation | Salicylaldehydes, ethyl acetoacetate | L-proline | 81-95% | nih.gov |

| Dihydro-1H-indeno[1,2-b]pyridines | Four-component Reaction | Aromatic aldehydes, ethyl acetoacetate, 1,3-indandione, ammonium acetate | L-proline | Very Good | ias.ac.in |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable tools for understanding the mechanisms, reactivities, and selectivities of organocatalyzed reactions, including those involving proline and its derivatives. nih.gov

Density Functional Theory (DFT) Calculations for Transition States and Energetics

DFT calculations are widely used to model the geometries of reactants, products, and, most importantly, transition states in proline-catalyzed reactions. researchgate.netresearchgate.net By calculating the energies of these species, researchers can determine reaction barriers and potential energy surfaces, providing quantitative insights into the reaction mechanism. chemrxiv.orgnih.gov

For instance, in the proline-catalyzed aldol reaction, DFT calculations have been employed to investigate the energetics of the key steps, such as enamine formation and the carbon-carbon bond-forming step. researchgate.net These studies have shown that the solvent can play a critical role in stabilizing charged intermediates and lowering activation barriers. researchgate.net Similarly, for the Mannich reaction, DFT calculations have helped to elucidate the energy profiles of competing reaction pathways, explaining the observed stereoselectivity. researchgate.netchemrxiv.org The B3LYP functional is a commonly used method for these types of calculations. nih.gov

Conformational Analysis and Intramolecular Interactions

The conformation of the catalyst and the reaction intermediates is crucial in determining the stereochemical outcome of a reaction. Computational methods are used to perform conformational analysis of species like the enamine intermediate formed between proline and a carbonyl compound. researchgate.net

In proline-catalyzed reactions, non-covalent interactions, such as hydrogen bonding, play a significant role in organizing the transition state assembly. nih.gov For example, in the aldol reaction, a hydrogen bond between the carboxylic acid group of proline and the aldehyde substrate is believed to be critical for both activation and stereocontrol. nih.gov DFT calculations can model these intramolecular interactions and assess their contribution to the stability of the transition state. chemrxiv.org

Elucidation of Stereoselectivity Origins through Computational Models

One of the most powerful applications of computational chemistry in this field is the elucidation of the origins of stereoselectivity. nih.govchemrxiv.org By comparing the energies of the different diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. researchgate.net

For the proline-catalyzed Mannich reaction, computational models have been developed to explain the observed syn-selectivity. libretexts.org These models show that the transition state leading to the syn-product is lower in energy due to favorable steric and electronic interactions. chemrxiv.org Steric repulsion between substituents on the enamine and the imine in the transition state leading to the anti-product is often invoked as the reason for its disfavor. libretexts.org DFT calculations have been instrumental in quantifying these energy differences and providing a detailed picture of the transition state geometries that govern stereoselection. researchgate.netchemrxiv.org These computational insights are crucial for the rational design of new and more selective organocatalysts. nih.gov

Applications of 1 Ethyl L Proline and Its Derivatives in Advanced Research Domains

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful and environmentally friendly approach for synthesizing chiral molecules. libretexts.org Within this field, L-proline and its derivatives have been extensively studied and are often referred to as the "simplest enzymes" due to their ability to catalyze a wide range of reactions with high stereoselectivity. libretexts.org

Development of Novel Chiral Catalysts

Researchers have been actively developing novel chiral catalysts based on the L-proline framework to enhance catalytic activity and stereoselectivity. libretexts.orgresearchgate.net These efforts include the synthesis of chiral ionic liquids (CILs) where L-proline is incorporated as either the cation or the anion. researchgate.netresearchgate.net For instance, a series of novel CILs were synthesized using L-proline, demonstrating their potential as efficient chiral catalysts in asymmetric Michael addition reactions. researchgate.net The synthesis of these CILs often involves straightforward and efficient methodologies, resulting in good yields. researchgate.netresearchgate.net

Another approach involves the development of supramolecular bifunctional organocatalysts. These are created by linking L-proline or D-proline with other chiral molecules, such as Cinchona alkaloids, through ionic hydrogen bonds to achieve high stereoselectivity in reactions like the asymmetric hetero-Diels–Alder reaction. thieme-connect.com Furthermore, L-proline derivatives have been used to create modularly designed organocatalysts for the synthesis of chiral heterocycles like pyranopyrazoles. nih.gov

Catalyst Design and Structure-Activity Relationship Studies

Understanding the relationship between a catalyst's structure and its activity is crucial for designing more efficient and selective catalysts. Studies on L-proline-derived catalysts have provided valuable insights into this aspect. For example, the introduction of conformational constraints into the catalyst structure, such as in spirolactams derived from L-proline, has been explored to create more specific catalysts. tudublin.ie This approach aims to allow for the use of lower catalyst loadings and a reduced excess of reactants. tudublin.ie

The bifunctional nature of L-proline, possessing both acidic and basic sites, is a key factor in its catalytic mechanism, which can proceed through enamine or iminium catalysis. libretexts.org The stereochemical outcome of proline-catalyzed reactions is often directed by hydrogen bonding interactions with the carboxylic acid moiety of the catalyst. researchgate.net When this acidic proton is absent, the stereoselectivity can be governed by steric shielding. researchgate.net

In the context of CILs, the nature of the counter-ion has been shown to influence the final properties and catalytic performance. researchgate.net For instance, in the asymmetric Michael addition, CILs with L-proline as the anion generally exhibit higher conversions and enantioselectivities compared to those where it acts as the cation. mdpi.com

Catalyst Recyclability and Reusability in Green Chemistry

A significant advantage of organocatalysts, particularly those based on L-proline, is their potential for recyclability and reuse, which aligns with the principles of green chemistry. researchgate.netnih.govmdpi.com Heterogenization of L-proline onto solid supports is a common strategy to facilitate catalyst recovery and reuse. mdpi.com For example, L-proline has been successfully loaded onto multi-wall carbon nanotubes (MWCNTs), with the resulting catalyst demonstrating excellent recycling stability in various reactions, including Aldol (B89426), Mannich, and Michael reactions, for up to seven cycles. mdpi.com

Similarly, L-proline immobilized in ionic liquids has been shown to be reusable for at least five cycles in the synthesis of coumarins, with comparable product yields in each cycle. nih.gov Another example is the use of Zn[(L)-proline] as a recyclable catalyst for the synthesis of 1,4-dihydropyridines, which can be recovered and reused multiple times with only a slight reduction in its catalytic activity. researchgate.net The use of hydrogels as a support for L-proline has also been explored, demonstrating reusability for at least four cycles without a significant decline in product yield. chemmethod.com

Potential in Medicinal Chemistry and Drug Discovery

The rigid, cyclic structure of proline and its derivatives makes them attractive scaffolds in medicinal chemistry for the design of biologically active compounds. mdpi.commdpi.com Their conformational constraints can help in directing appendages into specific binding sites of biological targets like enzymes. mdpi.com

Synthesis of Biologically Active Compounds and Pharmaceutical Substances

L-proline and its derivatives serve as crucial starting materials for the synthesis of a wide array of biologically active compounds and pharmaceutical substances. researchgate.net For instance, L-proline ethylamide is a key reagent in the synthesis of analogs of LH-releasing hormone, HCV protease inhibitors, and inhibitors of pancreatic and leukocyte elastase. researchgate.net Furthermore, L-proline catalyzed reactions are employed in the synthesis of diverse heterocyclic compounds, such as α-cyano bis(indolyl)chalcones, which have shown potential as anti-cancer agents. rsc.org

The unique properties of fluorinated compounds have led to the development of fluorinated proline analogues, which are attractive targets for designing biologically active molecules, including selective enzyme inhibitors. mdpi.com The iterative use of proline-catalyzed α-amination and α-aminoxylation has enabled the total synthesis of various alkaloids and other bioactive compounds containing 1,3-amino alcohol or 1,3-diamine frameworks. thieme-connect.com

Enzyme Inhibition Studies (e.g., Metalloproteases, Amino Acid Transporters)

Derivatives of L-proline have been extensively investigated as inhibitors of various enzymes, playing a crucial role in drug discovery efforts.

Matrix Metalloproteinase (MMP) Inhibitors: D-proline derivatives have been designed to selectively inhibit matrix metalloproteinases (MMPs), such as MMP-2, which are implicated in cancer. mdpi.com The design of these inhibitors often involves introducing different functional groups onto the pyrrolidine (B122466) ring to occupy specific pockets in the enzyme's active site. psu.edu For example, novel pyrrolidine derivatives based on a trans-4-hydroxy-L-proline scaffold have been synthesized and shown to exhibit selective inhibition against MMP-2. psu.edu Some proline-containing derivatives have demonstrated weaker inhibition of MMP-1, potentially due to the cyclic structure of proline limiting optimal binding within the MMP-1 active site. nih.gov

Amino Acid Transporter Inhibitors: L-proline and its derivatives are also being explored as inhibitors of amino acid transporters, which are involved in various physiological and pathological processes. nih.govmdpi.com For instance, a series of 1,2,3-triazolyl-proline derivatives have been synthesized and shown to interfere with L-proline uptake in Trypanosoma cruzi, the parasite that causes Chagas disease, validating this transport system as a potential drug target. nih.govfrontiersin.org

Furthermore, synthetic hydroxy-L-proline derivatives have been identified as a novel class of selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). mdpi.combiorxiv.org These transporters are implicated in numerous diseases, including cancer and neurological disorders. mdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of L-proline have also been developed as inhibitors of angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension. nih.govacs.org

Role as Lead Compounds in Drug Development

L-proline and its analogs serve as crucial scaffolds in the discovery of new therapeutic agents. researchgate.net The process of modifying the proline structure can yield compounds with potentially enhanced biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai While 1-ethyl-L-proline itself is not extensively documented as a lead compound, the larger family of L-proline derivatives provides a foundational template for designing novel drugs. google.com For example, scientists have engineered L-proline derivatives to possess nootropic (cognition-enhancing) properties, with the goal of creating molecules that are more potent than existing drugs like piracetam. google.com This design strategy often leverages structural similarities to known active substances to generate new compounds with specific therapeutic actions. google.com

Analogs with Potential Therapeutic Activities (e.g., Psychotropic, Nootropic, Antitumor)

The L-proline framework has been pivotal in creating analogs that exhibit a broad spectrum of potential therapeutic applications.

Psychotropic and Nootropic Activities: A prominent example of a proline-containing nootropic is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), which was developed as a dipeptide analog of piracetam. nih.govnih.gov Noopept has shown considerable cognitive-enhancing and neuroprotective capabilities. nih.gov Research indicates its ability to improve the viability of nerve cells and reduce damage from neurotoxicity. science.gov The design of such proline-based peptides has spurred the development of a series of acyl-prolyl-containing dipeptides that show significant nootropic activity. nih.gov Additionally, various L-proline derivatives have been explored for their psychotropic potential, with some showing promise for treating conditions such as amnesia, senile dementia, Alzheimer's Disease, and Parkinson's Disease. google.com

Antitumor Activities: In oncology, several L-proline analogs have been investigated for their anticancer properties. The tripeptide L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), for instance, demonstrated significant anticancer efficacy in animal studies, inhibiting the growth of human colon cancer by more than 85%. nih.gov This compound was also found to be effective against liquid tumors and human melanoma. nih.gov Furthermore, analogs of the marine cyclopeptide galaxamide, created by substituting N-Me-L-leucine with L-proline, have exhibited potent antitumor activities against a range of human cancer cell lines, such as MCF-7, HepG2, and Hela. mdpi.com These proline-containing analogs were observed to trigger apoptosis and halt the cell cycle in cancer cells, with certain derivatives displaying markedly improved inhibitory effects compared to the original galaxamide. mdpi.com Other studies have centered on phosmidosine (B140239) analogs, where replacing L-proline with other amino acids led to a significant drop in antitumor activity, underscoring the critical role of the proline component. nih.gov

Proline-Rich Peptides and their Biological Activity

Proline-rich peptides (PrAMPs) are distinguished by their high concentration of proline and, frequently, arginine residues. mdpi.com They are vital elements of the innate immune system in numerous organisms and display a wide array of biological functions, including antibacterial, antifungal, antiviral, antiprotozoan, and anticancer activities. mdpi.com

A key characteristic of many PrAMPs is their non-lytic mechanism of action against bacteria. nih.govembopress.org Rather than disrupting the bacterial cell membrane, they enter the cell to engage with intracellular targets. mdpi.com A primary target is the ribosome, where they can effectively halt protein synthesis. mdpi.comembopress.orgoup.com This distinct mechanism poses a greater challenge for bacteria to develop resistance. mdpi.com

| Proline-Rich Peptide | Origin | Primary Biological Activity |

| Apidaecin | Honeybee | Highly active against Gram-negative bacteria by inhibiting protein synthesis. mdpi.comembopress.org |

| Oncocin | Milkweed Bug | Analogs inhibit bacterial protein synthesis by targeting the ribosome. mdpi.comnih.gov |

| Bac7 | Bovine | Fragments are active against Gram-negative pathogens via inhibition of protein synthesis. nih.gov |

The diversity and unique modes of action of proline-rich peptides position them as promising candidates for developing new antimicrobial drugs to address the challenge of multidrug-resistant pathogens. nih.gov

Biochemical and Biotechnological Applications

The distinct structural features of this compound and its derivatives render them useful tools in biochemical and biotechnological research.

Peptide Synthesis and Protein Structure Studies

This compound is a reagent used in the synthesis of peptides. sigmaaldrich.comcalpaclab.com Proline and its derivatives are significant in determining protein structure because of the unique cyclic side chain of proline, which gives it exceptional conformational rigidity compared to other amino acids. wikipedia.org This rigidity can disrupt secondary structures like alpha-helices and is frequently found in the "turn" regions of proteins. wikipedia.orgontosight.ai Incorporating proline analogs into peptides is a common strategy to alter their biological and physicochemical properties. researchgate.net A technique known as "proline editing" facilitates the synthesis of peptides with precisely modified proline residues, which allows for in-depth investigations of structure-activity relationships. nih.gov

Use as Tools in Metabolic Pathway Studies

L-proline analogs are valuable tools for investigating cellular metabolism and the regulation of macromolecule synthesis. researchgate.net Although the direct use of this compound in this area is not specifically documented in the reviewed literature, the general use of amino acid analogs to probe metabolic pathways is a well-established scientific method. researchgate.netnih.gov For example, toxic analogs of proline can be employed to select for and isolate mutant microorganisms that overproduce L-proline. researchgate.net The study of proline metabolism is important as it is connected to essential biological functions, including the production of ATP and resistance to various forms of stress. frontiersin.orgmdpi.com Research into proline metabolic pathways can offer valuable insights into diseases like cancer, where these pathways are often dysregulated. nih.govmdpi.com

Diagnostic Tool Development

While direct applications of this compound in the development of diagnostic tools are not widely reported, the fundamental concepts of using modified amino acids and peptides in diagnostics are pertinent. The intricate structure and potential for specific biological interactions of compounds such as L-proline, N2-((1S)-1-(ethylcarbonyl)-3-phenylpropyl)-N6-(2,2,2-trifluoroacetyl)-L-lysyl-, point to their potential utility in diagnostic assays for detecting specific biomarkers. ontosight.ai

Moreover, the field of electrochemical biosensors for detecting biological molecules is advancing quickly. mdpi.com These sensors can be engineered to identify specific analytes with high precision. It is plausible that proline derivatives could be integrated into such systems to act as recognition elements for particular targets, though this remains a speculative application based on the technology's general capabilities.

Role in Understanding Cellular Metabolism

L-proline and its analogues are significant molecules in the study of cellular metabolism due to their multifaceted roles in protein structure, stress response, and energy homeostasis. researchgate.net Synthetic derivatives, such as this compound, serve as valuable tools for researchers to probe and understand the complex regulation of metabolic pathways in both prokaryotic and eukaryotic cells. researchgate.net The metabolism of proline is intricately linked to cellular redox balance, energy production, and signaling pathways, making its analogues effective for investigating these processes. creative-proteomics.comnih.gov

Proline metabolism is closely connected to the tricarboxylic acid (TCA) cycle and the electron transport chain. creative-proteomics.comoup.com In mitochondria, proline is oxidized by proline dehydrogenase (PRODH) to pyrroline-5-carboxylate (P5C), a process that donates electrons to the electron transport chain to promote ATP production. creative-proteomics.comnih.govoup.com P5C is then converted to glutamate, which can enter the TCA cycle, establishing proline as not just a component of proteins but also an energy source. creative-proteomics.com By introducing analogues like this compound, researchers can study how modifications to the proline structure affect these energy-producing pathways and influence cellular bioenergetics, particularly under conditions of nutrient stress. nih.gov

Agricultural and Agrochemistry Research

In the fields of agriculture and agrochemistry, L-proline and its derivatives are gaining attention for their potential to enhance crop resilience, protect against pests, and improve nutrient delivery. smolecule.comcsic.esacs.org The unique properties of the proline structure are being leveraged to develop novel solutions for sustainable agriculture, from new classes of insecticides to more efficient fertilizers. acs.orgresearchgate.net

A significant area of research involves the use of L-proline as a chiral scaffold for synthesizing new insecticides. acs.org Scientists have successfully created novel neonicotinoid analogs derived from L-proline that exhibit potent insecticidal activity, in some cases exceeding the efficacy of commercial insecticides like dinotefuran (B1670701). acs.orgresearchgate.net These proline-based compounds are designed to target the nicotinic acetylcholine (B1216132) receptors (nAChR) in insects, which are crucial for nerve function. nih.gov

Research has focused on synthesizing and evaluating various L-proline derivatives against a range of agricultural and forest pests. In one study, six neonicotinoid analogs derived from L-proline were tested against the ambrosia beetle, Xyleborus affinis. acs.org The results showed that most of the synthesized compounds had good to excellent insecticidal activity. acs.org Another study expanded on this by creating derivatives from both R- and S-proline and testing them against multiple pests, including Galleria mellonella (greater wax moth) and Sitophilus zeamais (maize weevil), finding that the R-enantiomers displayed outstanding insecticidal effects. nih.gov

The insecticidal efficacy of these compounds is often linked to the specific structural modifications made to the proline molecule. For instance, research into diamide (B1670390) insecticides has shown that replacing central components with amino acids like proline can yield compounds with significant activity against pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). sci-hub.seacs.org

Below is a table summarizing the insecticidal activity of selected L-proline derivatives from research studies.

Table 1: Insecticidal Activity of L-Proline Derivatives

| Compound Type | Target Insect | Key Finding | Reference |

|---|---|---|---|

| L-proline neonicotinoid analogs | Xyleborus affinis (Ambrosia Beetle) | Compounds showed good to excellent mortality rates; one candidate (Compound 9) was highlighted for future development. acs.org | acs.org |

| R-proline neonicotinoid derivatives | Galleria mellonella, Sitophilus zeamais, Xylosandrus morigerus | The R enantiomer demonstrated up to 100% mortality after 12 hours, outperforming dinotefuran at the same concentration. nih.gov | nih.gov |

| Diamide derivatives with L-phenylglycine skeleton (proline analog approach) | Mythimna separata (Oriental Armyworm) | Compound (R)-A6 showed a promising LC50 value of 86.8 mg/L, identifying it as a potential lead for new insecticides. sci-hub.se | sci-hub.se |

| Proline-based chlorantraniliprole (B1668704) mimics | Plutella xylostella (Diamondback Moth) | Compound A1 exhibited potent activity with an LC50 value of 0.330 mg/L. acs.org | acs.org |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) (using L-proline as catalyst) | Mosquito larvae | Compound 7a achieved 100% larvicidal activity at a concentration of 2 mg/L. nih.gov | nih.gov |

Foliar application of nutrients is an increasingly popular strategy to supplement soil fertilization and improve nutrient use efficiency in crops. mdpi.comintegratedsoils.com L-proline, due to its low molecular weight and high water solubility, is a promising candidate for use as a foliar-applied organic nitrogen source. mdpi.com Research has demonstrated that exogenously applied proline can be absorbed by plant leaves and translocated to other parts of the plant, including fruit and storage organs. mdpi.com

Studies on various fruit crops have shown that foliar spraying with L-proline can lead to significant improvements in growth, yield, and fruit quality.

Sweet Cherry (Prunus avium L.): A study using 15N-labelled L-proline confirmed its uptake through the leaves and translocation into the fruit (pedicel, skin, and flesh) and branches. mdpi.com The application was associated with advanced fruit maturity. mdpi.com

Citrus (Citrus sinensis L.): Foliar application of L-proline on citrus trees resulted in an increase in fruit weight, diameter, and total soluble solids (TSS), indicating improvements in both fruit size and taste. e-namtila.com

Grapevine (Vitis vinifera L.): In grapevines, the foliar application of proline, particularly at a concentration of 200 mg/L, significantly increased leaf area, chlorophyll (B73375) content, and the uptake of nitrogen, phosphorus, and potassium. uobaghdad.edu.iq

Pomegranate (Punica granatum): The use of proline sprays has been shown to enhance fruit yield and quality, including reducing the incidence of fruit cracking. e-namtila.com

The beneficial effects of foliar-applied proline are often attributed to its role as an osmoprotectant, which helps plants tolerate environmental stresses like drought and salinity. e-namtila.comnih.gov By maintaining cellular turgor and protecting enzymes and membranes, proline application can help mitigate the negative impacts of stress on plant growth and productivity. e-namtila.comnih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-L-proline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of L-proline using ethylating agents (e.g., ethyl halides) under basic conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., DMF or THF), and catalyst presence (e.g., phase-transfer catalysts). Purity is assessed via HPLC or NMR, with yields optimized by controlling stoichiometry and reaction time . For reproducibility, experimental sections must detail reagent ratios, purification steps (e.g., column chromatography), and characterization data, as per journal guidelines .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Chiral HPLC or circular dichroism ensures enantiomeric purity. For novel derivatives, elemental analysis and X-ray crystallography may be required. Journals mandate inclusion of raw spectral data in supporting information, with cross-referencing to figures in the main text .

Q. How can researchers design experiments to assess the biological activity of this compound in enzymatic or cellular systems?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., proline-specific peptidases) with kinetic analysis (Km/Vmax). For cellular studies, employ dose-response curves and controls (e.g., untreated cells, L-proline analogs). Data should include IC₅₀ values, statistical significance (p < 0.05 via ANOVA), and replication across biological triplicates. Ethical approval is required for studies involving animal/human tissues .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or impurities. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published data should account for batch-to-batch variability in compound synthesis, as impurities ≥2% can skew results .

Q. How can reaction conditions be optimized to enhance enantiomeric purity of this compound during large-scale synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands with transition metals) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral GC/HPLC. Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). Journals require detailed protocols for reproducibility, including failure analyses .

Q. What computational approaches predict the conformational stability of this compound in solution or protein-binding pockets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model solvation effects and ligand-protein interactions. Density Functional Theory (DFT) calculates energy barriers for rotamer interconversion. Validate predictions with experimental data (e.g., NOESY NMR for solution-state conformers) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (40–60°C, 75% humidity). Degradation products are quantified via LC-MS, with Arrhenius modeling predicting shelf life. Buffer systems (e.g., phosphate vs. Tris) are compared to identify optimal storage pH (typically 4–6 for proline derivatives) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in multi-omics studies?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to integrate transcriptomic/proteomic data. Dose-response relationships are modeled with nonlinear regression (e.g., sigmoidal curves). False discovery rate (FDR) correction is applied for high-throughput datasets. Journals require raw data deposition in public repositories (e.g., GEO or PRIDE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。